molecular formula C14H18N2O3S B2819136 N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE CAS No. 946350-27-2

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE

Cat. No.: B2819136
CAS No.: 946350-27-2
M. Wt: 294.37
InChI Key: YISZQDWSMFZCFP-UHFFFAOYSA-N
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Description

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve controlled temperatures, specific solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline derivatives .

Scientific Research Applications

N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-METHANESULFONYL-1,2,3,4-TETRAHYDROQUINOLIN-7-YL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Properties

IUPAC Name

N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S/c1-20(18,19)16-8-2-3-10-6-7-12(9-13(10)16)15-14(17)11-4-5-11/h6-7,9,11H,2-5,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISZQDWSMFZCFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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